Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
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Overview
Description
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[35]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. Reaction conditions may vary, but common methods include the use of protecting groups, selective functionalization, and purification techniques such as chromatography .
Chemical Reactions Analysis
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets, which can provide insights into its potential therapeutic effects
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include:
Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
6-Boc-2-oxa-6-azaspiro[3.5]nonane: Another spirocyclic compound with a tert-butyl ester group, used in similar research applications
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate stands out due to its specific functional group arrangement, which can lead to unique reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(7-14)17-13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYMTFNUTIXCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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